molecular formula C22H17N3O5 B15015947 2-nitro-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate

2-nitro-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate

Cat. No.: B15015947
M. Wt: 403.4 g/mol
InChI Key: UKMPGHSMZORHCU-OEAKJJBVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-NITRO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3-METHYLBENZOATE typically involves multiple steps, including nitration, imination, and esterification reactions. The nitration process introduces the nitro group into the aromatic ring, which is often achieved using nitric acid and sulfuric acid under controlled temperatures . The imination step involves the reaction of an amine with a formamide derivative, while the esterification process combines the phenolic compound with a benzoic acid derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-NITRO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3-METHYLBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, amines, and higher oxidation state derivatives.

Scientific Research Applications

2-NITRO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3-METHYLBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-NITRO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3-METHYLBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with biological macromolecules. The imino and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-NITRO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3-METHYLBENZOATE is unique due to its combination of nitro, imino, and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C22H17N3O5

Molecular Weight

403.4 g/mol

IUPAC Name

[4-[(E)-(benzoylhydrazinylidene)methyl]-2-nitrophenyl] 3-methylbenzoate

InChI

InChI=1S/C22H17N3O5/c1-15-6-5-9-18(12-15)22(27)30-20-11-10-16(13-19(20)25(28)29)14-23-24-21(26)17-7-3-2-4-8-17/h2-14H,1H3,(H,24,26)/b23-14+

InChI Key

UKMPGHSMZORHCU-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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